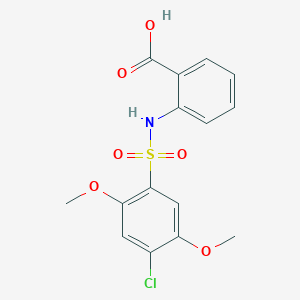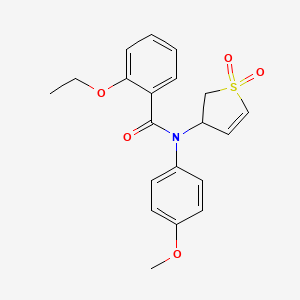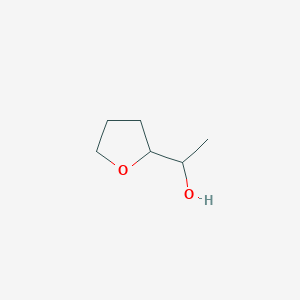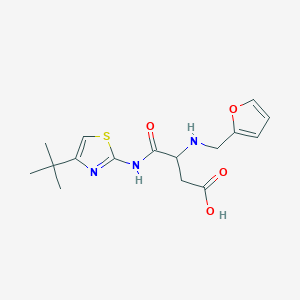![molecular formula C19H20F2N6O B3010973 2-(2,4-difluorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide CAS No. 2034533-17-8](/img/structure/B3010973.png)
2-(2,4-difluorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring and a pyrazine ring, both of which are nitrogen-containing heterocycles. It also contains a piperidine ring, which is a common motif in many pharmaceutical drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the individual rings, followed by their connection through a series of coupling reactions. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired configuration of the final product .Molecular Structure Analysis
The presence of multiple heterocycles in this compound suggests that it could have interesting electronic properties. The electron-rich nitrogen atoms could participate in hydrogen bonding or coordinate to metal ions, and the aromatic rings could engage in pi-stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the heterocycles and the difluorophenyl group. For example, the triazole ring might act as a nucleophile in reactions with electrophiles, while the difluorophenyl group could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make it a good hydrogen bond donor and acceptor, which could affect its solubility and binding interactions .Aplicaciones Científicas De Investigación
Cancer Therapeutics
The triazolopyrazine derivatives, including our compound of interest, have shown promise as c-Met kinase inhibitors . c-Met is a protein that can drive cancer progression, and its inhibition is a targeted approach to treat certain types of cancer. The compound has demonstrated excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa, with low IC50 values indicating potent efficacy .
DNA Intercalation Agents
Derivatives of triazolopyrazine have been designed to act as DNA intercalators . These compounds insert themselves between the base pairs of DNA, disrupting the DNA function, which can lead to the death of cancer cells. This mechanism is being explored for its potential to create new anticancer drugs.
Pharmacological Research
In pharmacology, the triazolopyrazine scaffold is known for its wide range of activities. It has been associated with anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists properties . This makes it a valuable template for designing new drugs with diverse therapeutic effects.
LSD1 Inhibition
The compound’s framework has been used to design LSD1 inhibitors . LSD1 is a lysine-specific demethylase involved in the regulation of gene expression. Aberrant overexpression of LSD1 has been linked to the progression of certain human malignancies, and its inhibition could suppress the proliferation and migration of cancer cells.
Metabotropic Glutamate Receptor Modulation
Some triazolopyrazine derivatives have been discovered as positive allosteric modulators of the metabotropic glutamate 2 receptor . This receptor is involved in various neurological processes, and modulating its activity can have therapeutic implications for neurological disorders.
Antiproliferative Evaluations
The compound and its derivatives have been evaluated for their antiproliferative effects against different cancer cell lines . These studies are crucial for understanding the compound’s potential to inhibit the growth of cancer cells, which is a key step in the development of new anticancer drugs.
Molecular Docking Studies
Molecular docking studies have been performed to investigate the binding modes of triazolopyrazine derivatives with the DNA active site . These studies help in understanding how these compounds interact at the molecular level with biological targets, which is essential for drug design and optimization.
Biochemical Research
In biochemical research, the compound’s derivatives have been used as building blocks for medicinal chemistry . They provide a platform for the synthesis of new compounds that can be used in various biochemical applications.
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,4-difluorophenyl)-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N6O/c1-12-24-25-19-18(22-6-9-27(12)19)26-7-4-15(5-8-26)23-17(28)10-13-2-3-14(20)11-16(13)21/h2-3,6,9,11,15H,4-5,7-8,10H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJYIQWCKARXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)CC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-difluorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3010892.png)
![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(4,4-difluorocyclohexyl)methanone](/img/structure/B3010893.png)



![N-[2-(4-methoxyphenyl)ethyl]-N'-phenyloxamide](/img/structure/B3010900.png)


![methyl 2-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)benzoate](/img/structure/B3010903.png)


![Ethyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3010907.png)
![Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B3010909.png)
